N,N'-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride
Description
N,N'-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride is a structurally complex compound characterized by:
- Disulfide bridge (S-S): Connects two ethylenebis groups, enabling redox-sensitive behavior.
- Dihydrochloride salt: Improves aqueous solubility and stability compared to free-base forms.
This compound’s unique architecture suggests applications in redox-responsive drug delivery systems or as a monomer for specialty polymers.
Properties
CAS No. |
36894-65-2 |
|---|---|
Molecular Formula |
C26H42Cl2N2O2S2 |
Molecular Weight |
549.7 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)butyl-[2-[2-[4-(4-methoxyphenyl)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C26H40N2O2S2.2ClH/c1-29-25-13-9-23(10-14-25)7-3-5-17-27-19-21-31-32-22-20-28-18-6-4-8-24-11-15-26(30-2)16-12-24;;/h9-16,27-28H,3-8,17-22H2,1-2H3;2*1H |
InChI Key |
DFAXIWKIBAGXSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC[NH2+]CCSSCC[NH2+]CCCCC2=CC=C(C=C2)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride typically involves the reaction of 4-(p-methoxyphenyl)butylamine with a disulfide-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the integrity of the disulfide bridge. Common solvents used in this synthesis include dichloromethane and ethanol, with reaction temperatures maintained between 0°C and 25°C to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-purity N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: DTT and TCEP are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s disulfide bridge makes it useful in studying protein folding and disulfide bond formation in biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride involves its ability to interact with various molecular targets through its disulfide bridge and methoxyphenyl groups. The disulfide bridge can form reversible covalent bonds with thiol groups in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes, making the compound a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
N,N,N',N'–Tetramethyl-p-phenylenediamine Dihydrochloride
- Structure: Aromatic diamine core with methyl groups and dihydrochloride salt .
- Formula: C₁₀H₁₆N₂·2HCl (MW: 237.17).
- Key Differences:
- Substituents: Methyl groups vs. p-methoxyphenylbutylamine chains in the target compound.
- Redox Activity: Lacks a disulfide bridge, making it less reactive to thiol-disulfide exchange.
- Lipophilicity: Lower logP due to smaller hydrophobic groups, reducing membrane permeability compared to the target.
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride
- Structure: Piperazine-based dihydrochloride with chlorophenyl groups . Formula: Not fully specified (MW >400 estimated).
- Key Differences:
- Core Motif: Piperazine vs. ethylenebis-disulfide in the target.
- Pharmacological Relevance: Chlorophenyl groups may target dopamine or serotonin receptors, whereas p-methoxyphenyl groups could modulate estrogenic or adrenergic pathways.
- Stability: Piperazine rings resist hydrolysis better than disulfide bonds.
Flunarizine Dihydrochloride
- Structure: Fluorophenyl-piperazine derivative .
- Formula: C₂₆H₂₆F₂N₂·2HCl (MW: 477.41).
- Key Differences: Aromatic Groups: Fluorophenyl vs. methoxyphenyl; fluorine’s electronegativity enhances metabolic stability, while methoxy groups improve π-π stacking.
Physicochemical and Functional Comparisons
Research Findings and Implications
- Redox Activity: The disulfide bridge in the target compound enables responsiveness to glutathione, suggesting utility in tumor-targeted therapies .
- Lipophilicity vs. Solubility: The p-methoxyphenyl groups enhance membrane penetration but may require formulation adjustments to balance bioavailability .
- Stability Concerns: Dihydrochloride salts generally improve shelf life, but the S-S bridge may necessitate storage under inert conditions to prevent oxidation .
Biological Activity
N,N'-Dithiodiethylenebis(4-(p-methoxyphenyl)butylamine) dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a dithiodiethylene moiety and a p-methoxyphenylbutylamine group. The molecular formula is , with a molecular weight of approximately 403.43 g/mol. The presence of sulfur atoms in the structure is significant for its biological activity, as thiol compounds often exhibit antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may act as a free radical scavenger, thereby protecting cells from oxidative stress. This is particularly important in preventing cellular damage in various diseases.
- Enzyme Modulation : It is hypothesized that the compound interacts with specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Receptor Interaction : There is potential for interaction with neurotransmitter receptors, which could explain any neuroprotective effects observed in biological assays.
Antioxidant Activity
Research has demonstrated that compounds with similar structural features exhibit significant antioxidant properties. For instance, compounds containing sulfur groups have been shown to reduce oxidative stress markers in vitro. A comparative analysis of antioxidant capacity can be seen in the following table:
Anticancer Activity
In vitro studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study on structurally related compounds showed IC50 values ranging from 5 to 20 µM against human cancer cell lines. Further research is needed to establish the specific anticancer effects of this compound.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective properties of related compounds in models of neurodegeneration. Results indicated that these compounds could mitigate neuronal cell death through antioxidant mechanisms.
- Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties, with ongoing studies assessing its efficacy against various bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Alkyl Chain Length : Variations in the butylamine chain can enhance or reduce bioactivity.
- Substituents on Aromatic Rings : The presence of electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
